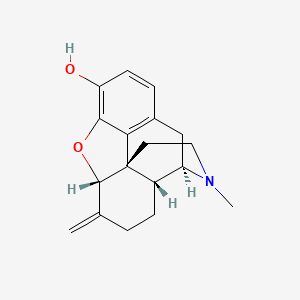
6-Methylenedihydroepoxymorphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylenedihydroepoxymorphine is an opiate analogue structurally related to desomorphine. It is a derivative of hydromorphone, where the 6-ketone group has been replaced by a methylidene group. This compound exhibits sedative and analgesic effects and is a potent μ-opioid agonist, being approximately 80 times stronger than morphine . Despite its potency, it has never been developed for medical use in humans.
Vorbereitungsmethoden
6-Methylenedihydroepoxymorphine is synthesized in two main steps:
Wittig Reaction: Hydrocodone is reacted with methylenetriphenylphosphorane and an alkyl lithium reagent in diethyl ether to form 6-Methylenedihydrodesoxycodeine.
Cleavage of the 3-Methoxy Group: The 3-methoxy group is then cleaved to hydroxy by reaction with pyridine.
The second step often gives fairly low yields, but these can be improved by optimizing the reaction conditions.
Analyse Chemischer Reaktionen
6-Methylenedihydroepoxymorphine undergoes several types of chemical reactions:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methylenedihydroepoxymorphine has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of opioid compounds.
Biology: It is used to investigate the effects of potent μ-opioid agonists on biological systems.
Medicine: It is used in preclinical studies to evaluate its analgesic and sedative properties.
Industry: It is used in the development of new analgesic drugs with fewer side effects.
Wirkmechanismus
6-Methylenedihydroepoxymorphine exerts its effects by binding to the μ-opioid receptors in the brain and spinal cord. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals. The activation of μ-opioid receptors also leads to the opening of potassium channels and the closing of calcium channels, resulting in hyperpolarization of the neuron and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
6-Methylenedihydroepoxymorphine is structurally similar to several other compounds, including:
Desomorphine: Known for its potent analgesic effects but also for its severe side effects.
Methyldesorphine: Another potent opioid analgesic with similar effects.
Nalmefene: An opioid antagonist used to counteract the effects of opioid overdose.
Xorphanol: A mixed agonist-antagonist opioid with both analgesic and antagonist properties.
Compared to these compounds, this compound is unique in its combination of high potency and relatively fewer side effects, particularly in terms of gastrointestinal motility inhibition .
Eigenschaften
CAS-Nummer |
3414-84-4 |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
(4R,4aR,7aS,12bS)-3-methyl-7-methylidene-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C18H21NO2/c1-10-3-5-12-13-9-11-4-6-14(20)16-15(11)18(12,17(10)21-16)7-8-19(13)2/h4,6,12-13,17,20H,1,3,5,7-9H2,2H3/t12-,13+,17-,18-/m0/s1 |
InChI-Schlüssel |
LBCZKDPFDXFDTN-GGNLRSJOSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=C)CC4 |
Kanonische SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=C)CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



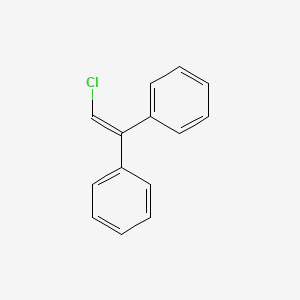

![(6E)-6-[4-(4-hydroxyanilino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14163612.png)


![N-(3,4-dichlorophenyl)-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B14163644.png)
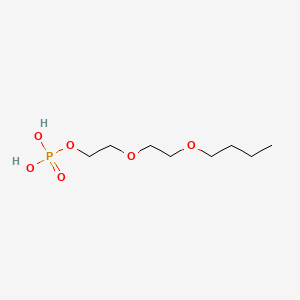
![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]naphthalene-1,5-diamine](/img/structure/B14163652.png)
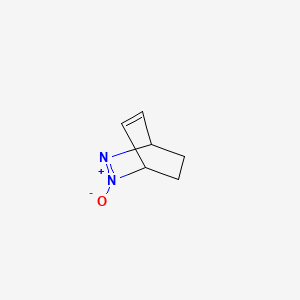
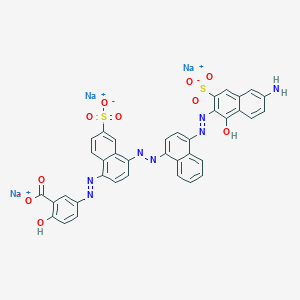
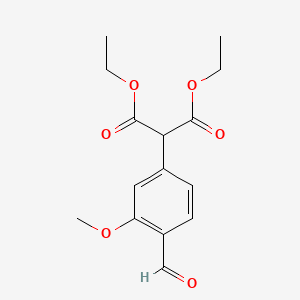
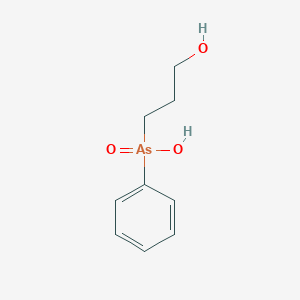
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B14163696.png)
